molecular formula C15H14F2N2O2 B2747242 N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide CAS No. 1311594-85-0

N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide

Cat. No.: B2747242
CAS No.: 1311594-85-0
M. Wt: 292.286
InChI Key: KCCSQEBUEPJQKL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide is a synthetic organic compound characterized by its unique structural features, including a cyanomethyl group, a cyclopropyl ring, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the intermediate 2,4-difluorophenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride The acid chloride is subsequently reacted with N-cyclopropylmethylamine to form the amide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and improved safety. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In organic synthesis, N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with biological macromolecules could lead to the development of new therapeutic agents.

Industry

In the materials science industry, the compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide exerts its effects depends on its interaction with molecular targets. The cyanomethyl group can act as a nucleophile, while the difluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyanomethyl group in this compound adds a unique reactive site that can undergo various chemical transformations, enhancing its versatility in synthetic applications. The combination of the cyclopropyl ring and difluorophenyl group also imparts distinct steric and electronic properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(2,4-difluorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c16-10-1-4-12(13(17)9-10)14(20)5-6-15(21)19(8-7-18)11-2-3-11/h1,4,9,11H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSQEBUEPJQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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